molecular formula C16H23NO3 B6602110 4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine CAS No. 2649071-16-7

4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine

Cat. No.: B6602110
CAS No.: 2649071-16-7
M. Wt: 277.36 g/mol
InChI Key: LVEUZKCIAWBKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine is a morpholine derivative featuring a benzyl group at the 4-position and a 2,2-dimethyl-1,3-dioxolane substituent at the 2-position. Key reported properties include:

  • Molecular weight: 157.17 g/mol.
  • Purity: 95%.
  • CAS No.: EN300-315899.

The compound’s structure combines a morpholine ring with a dioxolane group, which may enhance solubility and stability.

Properties

IUPAC Name

4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2)19-12-15(20-16)14-11-17(8-9-18-14)10-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEUZKCIAWBKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2CN(CCO2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce the corresponding alcohols .

Scientific Research Applications

4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Significance References
4-Benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine C₇H₁₁NO₃* 157.17 Benzyl, 2,2-dimethyl-dioxolane Not specified (possibly alkylation) Potential intermediate in organic synthesis
4-[(4-((2-Methyl-1,3-dioxolan-2-yl)methyl)phenyl)sulfonyl]morpholine Not reported Not reported Sulfonyl, 2-methyl-dioxolane Organometallic coupling (aryl lithium + DABSO) Sulfonamide precursor or nucleophilic reagent
4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine C₁₇H₂₅BFNO₃ 321.20 Fluorine, boronic ester Boronylation reactions Suzuki-Miyaura cross-coupling; medicinal chemistry
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine Not reported Not reported Boronic ester (meta-substituted) Boronic ester functionalization High similarity (0.99) to target compound; drug discovery
4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine Not reported Not reported Boronic ester (dioxaborinan ring) Boron-heterocycle synthesis Enhanced stability for medicinal applications
(3R)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine Not reported Not reported Stereospecific dioxolane Chiral synthesis Asymmetric catalysis or chiral building block

*Discrepancy noted: Expected molecular formula based on structure is likely C₁₆H₂₂NO₃ (MW ~276 g/mol).

Key Differences and Implications

Functional Groups: The boronic ester analogs (e.g., ) enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in pharmaceutical synthesis. The sulfonyl derivative () exhibits higher electrophilicity, suitable for nucleophilic substitutions or sulfonamide drug development.

Synthesis Methods: Boronic esters are synthesized via boronylation, while sulfonyl derivatives require organometallic intermediates (e.g., aryl lithium). The target compound’s synthesis remains unspecified but may involve alkylation of morpholine with a benzyl-dioxolane precursor.

Applications :

  • Boronic esters : Predominantly used in medicinal chemistry (e.g., kinase inhibitors or proteolysis-targeting chimeras).
  • Sulfonyl derivatives : Intermediate in sulfonamide antibiotics or agrochemicals.
  • Stereospecific analogs : Relevant in asymmetric synthesis or enantioselective drug design.

Research Findings and Data Trends

  • Reactivity : Boronic esters (e.g., ) show higher reactivity in cross-coupling compared to the target compound’s dioxolane group.
  • Stability : The dioxaborinan analog () may offer improved hydrolytic stability over dioxaborolan derivatives due to ring size.
  • Biological Activity : Fluorine substitution () enhances metabolic stability and bioavailability in drug candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.